Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chloro and trifluoromethyl group on the phenyl ring, which imparts unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using a dehydrating agent such as acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethyl chloroformate to obtain the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The isoxazole ring structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-3-(trifluoromethyl)phenylcarbamate: Similar structure but with a carbamate group instead of an isoxazole ring.
5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 5-(4-chloro-3-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the isoxazole ring and the ethyl ester group differentiates it from other similar compounds, making it a valuable intermediate in various chemical and pharmaceutical applications.
Properties
Molecular Formula |
C13H9ClF3NO3 |
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Molecular Weight |
319.66 g/mol |
IUPAC Name |
ethyl 5-[4-chloro-3-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-20-12(19)10-6-11(21-18-10)7-3-4-9(14)8(5-7)13(15,16)17/h3-6H,2H2,1H3 |
InChI Key |
FMVNYTSCLNBVEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
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